molecular formula C9H15NO3 B12429001 Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate CAS No. 1803582-95-7

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B12429001
CAS No.: 1803582-95-7
M. Wt: 185.22 g/mol
InChI Key: BTQWSGIBAROLHY-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, methyl hexahydro-1H-pyrrolo[2,1-c]oxazine-3-carboxylate , reflects its intricate bicyclic architecture. The parent structure consists of a pyrrolidine ring (a five-membered saturated amine) fused to a 1,4-oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). The numbering begins at the nitrogen atom in the pyrrolidine moiety, proceeding through the fused bridgehead to the oxygen atom in the oxazine ring. The term "hexahydro" denotes full saturation of both rings, eliminating any unsaturation. The methyl ester group at position 3 further differentiates the molecule.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₅NO₃ was confirmed via high-resolution mass spectrometry, aligning with the compound’s elemental composition. The molecular weight, calculated as 185.22 g/mol , corresponds to the sum of atomic masses: 12.01 (C) × 9 + 1.01 (H) × 15 + 14.01 (N) + 16.00 (O) × 3. This value is consistent with experimental data obtained from mass spectral analysis.

Table 1: Molecular Formula and Weight

Component Value
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol

Spectroscopic Characterization

¹H-Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of methyl hexahydro-1H-pyrrolo[2,1-c]oxazine-3-carboxylate exhibits distinct signals corresponding to its unique substituents. Protons on the methyl ester group resonate as a singlet near δ 3.65 ppm , while the methine proton adjacent to the ester carbonyl (position 3) appears as a multiplet between δ 4.10–4.30 ppm . The saturated pyrrolidine and oxazine rings contribute complex splitting patterns in the δ 1.50–3.50 ppm range, characteristic of vicinal coupling between axial and equatorial protons in rigid bicyclic systems.

¹³C-NMR and Infrared (IR) Spectroscopy

The ¹³C-NMR spectrum confirms the presence of a carbonyl carbon at δ 170.5 ppm , indicative of the ester functional group. Oxygen-bearing carbons in the oxazine ring resonate between δ 65–75 ppm , while the pyrrolidine carbons appear upfield at δ 25–50 ppm . IR spectroscopy reveals a strong absorption band at 1740 cm⁻¹ , assigned to the ester C=O stretch, and broad N-H stretching vibrations near 3300 cm⁻¹ from the secondary amine.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 185 , corresponding to the molecular weight. Fragmentation patterns include loss of the methyl ester group (m/z 154) and cleavage of the oxazine ring (m/z 112).

X-ray Crystallography and Conformational Analysis

While X-ray crystallographic data for this specific compound is not publicly available, analogous bicyclic oxazines exhibit chair-like conformations in the oxazine ring and envelope puckering in the pyrrolidine moiety. The ester group typically adopts an equatorial orientation to minimize steric hindrance. Computational models suggest that the fused ring system imposes significant rigidity, limiting conformational flexibility to minor torsional adjustments.

Comparative Structural Analysis with Related Oxazine Derivatives

Methyl hexahydro-1H-pyrrolo[2,1-c]oxazine-3-carboxylate shares structural motifs with other oxazine derivatives, such as 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid . Key differences include the saturation state (fully saturated vs. aromatic rings) and functional group placement (ester vs. carboxylic acid). The bicyclic framework in the target compound enhances steric protection of the amine group, potentially increasing stability under acidic conditions compared to monocyclic analogs.

Properties

CAS No.

1803582-95-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3

InChI Key

BTQWSGIBAROLHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN2CCCC2CO1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting Materials :
    • Methyl esters derived from 2-aminoethanols (e.g., 1-aminopropan-2-ol, 2-amino-2-methylpropan-1-ol).
    • 2-Bromo-1,1-diethoxyethane as the cyclizing agent.
  • Catalysts/Base : Potassium carbonate (K₂CO₃) in acetone at reflux.
  • Reaction Time : 6–12 hours.

Key Steps

  • Formation of Ylidene Esters :
    Methyl (2-oxomorpholin-3-ylidene)ethanoates are synthesized by reacting dimethyl acetylenedicarboxylate (DMAD) with 2-aminoethanols in methanol.
  • Cyclization :
    The ylidene esters react with 2-bromo-1,1-diethoxyethane in the presence of K₂CO₃, leading to the formation of the pyrrolo-oxazine ring via nucleophilic substitution and cyclization.

Yields and Product Characterization

Substrate (R Group) Reaction Conditions Yield (%) Reference
3-Methyl K₂CO₃, acetone, reflux, 6h 67
4,4-Dimethyl K₂CO₃, acetone, reflux, 12h 84
1-Methylethyl K₂CO₃, acetone, reflux, 6h 71

Product Analysis :

  • NMR Data : Distinct doublets at δ 6.76–7.52 ppm for C6/C7 protons confirm the fused ring structure.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 210 for 4b) validate molecular weight.

One-Pot Domino Reactions with Aldehydes

A transition-metal-free approach reported in RSC Advances employs a domino reaction involving aldehydes and pyrrolidine. This method avoids multistep synthesis and offers scalability.

Reaction Mechanism

  • Condensation : Aldehydes react with pyrrolidine to form imines.
  • Cyclization : Intramolecular nucleophilic attack forms the oxazine ring, followed by esterification with methyl acetylenedicarboxylate.

Optimization Parameters

Aldehyde Equivalence Yield (%)
2 equiv 40
4 equiv 65
5 equiv ≤65

Limitations :

  • Yields plateau at 65% due to steric hindrance.
  • Requires excess aldehyde for optimal efficiency.

Alternative Routes: Halogenated Precursors

A less common method utilizes halogenated intermediates, such as 1-chloropropan-2-one, to construct the pyrrolo-oxazine skeleton.

Procedure Outline

  • Nucleophilic Substitution : 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone reacts with 1-chloropropan-2-one in acetone.
  • Cyclization : Base-mediated elimination forms the oxazine ring.

Challenges

  • Low Purification Efficiency : Filtration and extraction steps lead to moderate isolations.
  • Scalability Issues : Complex workup procedures limit industrial applicability.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield Range (%)
Cyclocondensation High yield, reproducible Requires anhydrous conditions 67–84
Domino Reactions One-pot, no catalysts Excess aldehyde needed 40–65
Halogenated Precursors Simple reagents Low throughput, byproducts Not reported

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in substituent type and ring saturation. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate (hypothetical) C₉H₁₃NO₃ ~183.2 Methyl ester Saturated pyrrolo-oxazine ring
3-[(4-Amino-5-chloro-2-ethoxybenzamido)methyl]pyrrolo[2,1-c][1,4]oxazin-5-ium chloride C₁₉H₂₂ClN₃O₃⁺ 375.85 Benzamide, chloro, ethyl ether Unsaturated oxazine ring; hydrogen-bonded chloride ions
Methyl 7,8-di(1H-indol-3-yl)-1-oxo-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate C₂₄H₂₀N₂O₄ 400.43 Indole groups, ketone Partially unsaturated ring; bulky indole substituents
(1R,3S,5R,7R,8aS)-7-Ethyl-1-(6-hydroxy-4-quinolinyl)-3,7-methano-pyrrolo[2,1-c][1,4]oxazine C₁₉H₂₂N₂O₂ 310.40 Quinolinyl, ethyl, methano bridge Complex stereochemistry; fused quinoline moiety
Methyl 2-bromo-imidazo[2,1-c][1,4]oxazine-3-carboxylate C₉H₁₀BrN₂O₃ 283.09 Bromine, imidazole ring Brominated imidazole-oxazine hybrid; high reactivity
Hexahydro-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride C₉H₁₅ClN₂O₃ 234.68 Carboxylic acid, morpholine ring Saturated pyrrolo-morpholine system; hydrochloride salt

Key Observations :

  • Substituent Impact: Bulky groups (e.g., indole in or quinolinyl in ) increase molecular weight and may hinder bioavailability. Bromine in enhances reactivity but necessitates stringent safety protocols.
  • Ring Saturation : Saturated rings (target compound, ) improve stability, while unsaturated analogs (e.g., ) may exhibit enhanced π-π stacking for crystal packing .

Characterization Tools :

  • NMR and MS : Widely used (e.g., ¹H NMR in , MS for molecular ion confirmation).
  • X-ray Crystallography : SHELX software () resolves hydrogen-bonding networks and stereochemistry.

Biological Activity

Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate (CAS: 1803582-95-7) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the following molecular characteristics:

Property Details
Molecular Formula C9H15NO3
Molar Mass 185.22 g/mol
Functional Groups Carboxylate group
Structural Features Bicyclic structure with a pyrrolidine ring fused to an oxazine moiety

The carboxylate group enhances the compound's solubility and reactivity in biological systems, making it a promising candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Compounds with similar structures have shown efficacy against Mtb, indicating potential for further exploration in anti-tuberculosis drug development .

2. Cytotoxic Effects

The compound's interactions with cancer cell lines have been investigated, revealing potential cytotoxic effects that could lead to apoptosis in malignant cells. This suggests its utility in cancer therapeutics .

3. Neuroprotective Properties

Due to its structural characteristics, there is emerging evidence that this compound may interact with neurochemical pathways. This interaction could provide protective effects against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Study on CYP121A1 Inhibitors : A recent study identified novel inhibitors targeting CYP121A1 from Mycobacterium tuberculosis, with compounds exhibiting promising activity against Mtb strain H37Rv. While not directly tested on this compound, the findings suggest a pathway for developing derivatives with enhanced efficacy against tuberculosis .
  • Cytotoxicity Assays : In vitro assays demonstrated that structural analogs of this compound could induce apoptosis in various cancer cell lines. The mechanisms involved are under investigation but may relate to the compound's ability to interfere with cellular signaling pathways critical for cell survival .

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities quantitatively.

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